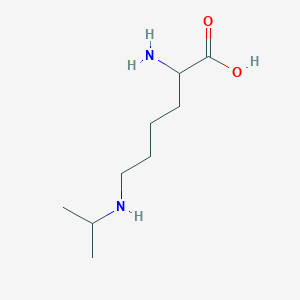

H-Lys(isopropyl)-OH

Description

Contextualizing Lysine (B10760008) Derivatives in Chemical Biology and Biochemistry

Lysine, with its primary amino group on the side chain, is one of the most chemically reactive and functionally versatile amino acids. This reactivity allows for a wide array of post-translational modifications in nature, including methylation, acetylation, and ubiquitination, which are crucial for regulating protein function, gene expression, and signaling pathways.

In the laboratory, chemists and biologists leverage this reactivity to create a vast library of lysine derivatives. These derivatives serve numerous purposes, from probes for studying enzyme mechanisms to building blocks for novel therapeutic peptides. glpbio.comnih.gov By modifying the lysine side chain, researchers can fine-tune properties such as charge, hydrophobicity, and susceptibility to enzymatic cleavage, thereby designing molecules with specific desired characteristics. biosynth.com

The Significance of Alkylated Amino Acid Analogues in Research

Alkylated amino acid analogues, such as H-Lys(isopropyl)-OH, are a critical subset of modified amino acids. The introduction of an alkyl group, like the isopropyl group, can significantly alter the steric bulk and electronic properties of the amino acid side chain. nih.gov This strategy is frequently employed in peptide and medicinal chemistry to:

Probe Enzyme-Substrate Interactions: By replacing a natural amino acid with an alkylated analogue, researchers can investigate the importance of specific side-chain interactions for enzyme recognition and catalysis. nih.gov

Enhance Peptide Stability: The alkyl group can shield the nearby peptide bonds or the side chain itself from degradation by proteases, thus increasing the in-vivo half-life of peptide-based drugs. biosynth.com

Modulate Biological Activity: The altered size and shape of the side chain can lead to changes in how a peptide binds to its receptor, potentially enhancing or inhibiting its biological effect. nih.gov The synthesis of analogues of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, for instance, has utilized N-ε-isopropyl-lysine. sigmaaldrich-jp.com

Historical Perspective on the Discovery and Initial Characterization of this compound

The synthesis of various N-epsilon-alkylated lysine derivatives, including those with methyl and ethyl groups, was described in the mid-20th century for metabolic and enzymatic studies. cdnsciencepub.com These early synthetic efforts paved the way for the creation and investigation of a wider range of alkylated lysine analogues like this compound for more specialized research applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | simsonpharma.com |

| CAS Number | 5977-09-3 | scbt.com |

| Molecular Formula | C9H20N2O2 | scbt.com |

| Molecular Weight | 188.27 g/mol | scbt.com |

Examples of Lysine Derivatives in Research

| Compound Name | Protecting Group(s) | Key Application Area |

| H-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) | Solid-phase peptide synthesis |

| H-Lys(Z)-OH | Z (Benzyloxycarbonyl) | Solution-phase peptide synthesis |

| N-alpha-Boc-N-epsilon-Fmoc-L-lysine | Boc, Fmoc | Orthogonal protection in peptide synthesis |

| N-epsilon-(Carboxymethyl)-L-lysine | None | Marker for advanced glycation end products |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWNLIZBXJSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of H Lys Isopropyl Oh

Strategies for the Chemical Synthesis of H-Lys(isopropyl)-OH

The primary challenge in synthesizing this compound lies in the selective alkylation of the Nε-amino group of lysine (B10760008). Direct alkylation methods often lead to a mixture of mono-, di-, and even tri-alkylated products. Therefore, more controlled and selective methods are generally employed.

Approaches to Nε-Alkylation of Lysine

A prevalent and effective method for the Nε-isopropylation of lysine is reductive amination . This two-step, one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine (or a Schiff base), which is then reduced to the corresponding amine. wur.nl For the synthesis of this compound, lysine is reacted with acetone (B3395972). The resulting imine intermediate is then reduced in situ to yield the Nε-isopropyl derivative. scilit.commasterorganicchemistry.com

The reaction can be performed on unprotected lysine, though control of pH is crucial to favor the formation of the imine at the more basic Nε-amino group over the Nα-amino group. Alternatively, the Nα-amino group can be transiently protected, for example, through copper chelation, to ensure selective reaction at the Nε-position. google.comcdnsciencepub.com

Another approach involves the use of a p-anisaldehyde Schiff base to temporarily protect the Nα-amino and carboxyl groups of lysine, allowing for selective Nε-alkylation. This method has been shown to improve selectivity and minimize the formation of impurities. google.com

Optimization of Reaction Conditions and Yields

The efficiency of reductive amination is highly dependent on the choice of reducing agent and the reaction conditions. While sodium borohydride (B1222165) (NaBH₄) can be used, it is a non-selective reducing agent that can also reduce the carbonyl compound (acetone in this case). sciencemadness.org More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion over the ketone. masterorganicchemistry.comsciencemadness.org The use of NaBH₃CN is effective at a pH range of 6-8, where the imine is preferentially protonated and reduced. sciencemadness.org

For instance, model peptides containing lysine have been successfully isopropylated using acetone and sodium borohydride. scilit.com In a typical laboratory-scale synthesis, the reaction might involve dissolving lysine in an appropriate solvent, adding acetone, and then introducing the reducing agent portion-wise while monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or mass spectrometry.

Purification of the final product, this compound, often involves ion-exchange chromatography to separate the desired mono-alkylated product from unreacted lysine and any side products. nih.govgoogle.com The purity can be assessed by high-performance liquid chromatography (HPLC).

Utilization of Protecting Group Chemistry in this compound Synthesis

For applications in solid-phase peptide synthesis (SPPS), it is essential to have appropriately protected derivatives of this compound. The most common protecting groups for the α-amino group are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-Based Protection Strategies for Nα and Carboxyl Groups

The Fmoc group is base-labile and is widely used in SPPS. The synthesis of Fmoc-Lys(isopropyl)-OH would typically start with the Nε-isopropyl-lysine. The Nα-amino group is then protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl in the presence of a base like sodium bicarbonate or diisopropylethylamine (DIPEA). google.com

For incorporation into peptides, the carboxyl group may also be protected, for instance, as a methyl or ethyl ester, which can be achieved by reacting the amino acid with the corresponding alcohol in the presence of a catalyst like thionyl chloride. google.com In SPPS, the carboxyl group is typically activated for coupling to the resin-bound peptide.

| Step | Reagents and Conditions | Purpose |

| Nε-Isopropylation | Lysine, Acetone, NaBH₃CN | Selective alkylation of the Nε-amino group. |

| Nα-Fmoc Protection | This compound, Fmoc-OSu, Base (e.g., NaHCO₃) | Protection of the α-amino group for SPPS. |

| Carboxyl Protection (Optional) | Thionyl chloride, Alcohol (e.g., Methanol) | Esterification of the carboxyl group. |

Boc-Based Protection Strategies and Orthogonal Deprotection

The Boc group is acid-labile and provides an alternative protection strategy. The synthesis of Boc-Lys(isopropyl)-OH would involve reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. A detailed procedure for the synthesis of Boc-Lys(Boc)-OH involves dissolving lysine hydrochloride and sodium bicarbonate in water, cooling the solution, and adding a solution of (Boc)₂O in dioxane. rsc.org A similar strategy can be adapted for the synthesis of Boc-protected Nε-isopropyl-lysine.

A key aspect of using protecting groups is orthogonality, which allows for the selective removal of one protecting group in the presence of others. For example, in the synthesis of complex peptides, one might use an Fmoc-protected Nα-group, a Boc-protected Nε-group, and an ester to protect the carboxyl group. The Fmoc group can be removed with a base (e.g., piperidine), the Boc group with an acid (e.g., trifluoroacetic acid, TFA), and the ester by saponification, allowing for precise control over the synthetic pathway.

| Protecting Group | Chemical Name | Deprotection Conditions |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) |

| Z | Benzyloxycarbonyl | Catalytic Hydrogenation |

| Alloc | Allyloxycarbonyl | Palladium Catalyst |

Synthesis of Analogues and Precursors of this compound

The synthetic methodologies described for this compound can be adapted to prepare a variety of analogues with different Nε-alkyl groups. For example, reductive amination can be performed with other aldehydes or ketones to introduce different alkyl substituents.

Nε-Propyl-Lysine: Can be synthesized via reductive amination of lysine with propionaldehyde.

Nε-Cyclopropyl-Lysine: The synthesis of cyclopropyl-containing amino acids often involves more complex multi-step procedures, such as the cyclopropanation of an allylic alcohol intermediate derived from a suitable precursor. researchgate.net

Nε-(2,3-dihydroxypropyl)-L-lysine: This analogue has been synthesized for the study of lysine residues in proteins, with its preparation and characterization being described in the literature. nih.gov

The synthesis of precursors is also crucial. For instance, the synthesis of Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride has been reported, which then undergoes reductive benzylation and methylation. chemicalbook.com This highlights the versatility of synthetic routes to create diversely substituted lysine derivatives.

Furthermore, enzymatic methods are emerging for the synthesis of Nε-acyl-lysine derivatives. For example, ε-lysine acylase from Streptomyces mobaraensis has been used to synthesize Nε-lauroyl-L-lysine with high yields. researchgate.net While not directly applicable to Nε-alkylation, these biocatalytic approaches point towards future possibilities for the synthesis of lysine analogues under mild conditions.

Preparation of Isopropylated Lysine Derivatives for Specific Applications

The most prevalent and direct method for synthesizing Nε-isopropyl-L-lysine and its derivatives is through the reductive alkylation (also known as reductive amination) of the ε-amino group of lysine. This reaction typically involves treating lysine or a lysine-containing peptide with acetone in the presence of a reducing agent.

The core of the reaction is the formation of a Schiff base between the primary ε-amino group of lysine and the ketone group of acetone. This intermediate is subsequently reduced to a stable secondary amine, yielding the Nε-isopropyl group. hamptonresearch.com The N-terminal α-amino group of a peptide chain can also undergo this modification. hamptonresearch.comtandfonline.com

Key Reagents and Conditions:

Carbonyl Source: Acetone is used to introduce the isopropyl group. For isotopic labeling studies, deuterated acetone ([²H₆]acetone) can be employed. tandfonline.comacs.org

Reducing Agent: Various reducing agents can facilitate this transformation. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. tandfonline.commdpi.com A milder and alternative agent is the dimethylamine (B145610) borane (B79455) complex (ABC), which can be effective at 4°C. hamptonresearch.com

Reaction Control: The reaction is generally selective for primary amines. The pKa of the ε-amino group (around 10.5) allows for pH-mediated control of reactivity, distinguishing it from the N-terminal α-amino group in certain contexts.

Applications Dictating Synthetic Strategy:

The specific application often dictates the context in which this compound is prepared.

Protein Crystallization: Reductive isopropylation of proteins has been utilized to alter their physicochemical properties, such as hydropathy, solubility, and isoelectric point (pI). hamptonresearch.com These modifications can influence crystal packing and promote the formation of high-quality crystals from proteins that are otherwise difficult to crystallize. hamptonresearch.com The process is designed to achieve a high degree of modification, resulting in a more homogeneous protein population. hamptonresearch.com Reductive isopropylation adds approximately 41 Da to the mass of each modified lysine residue. hamptonresearch.com

Quantitative Proteomics: A technique named Reductive Alkylation By Acetone (RABA) uses this reaction for stable isotope labeling in quantitative proteomics. acs.org Peptides are labeled with either unlabeled (d0) or deuterium-labeled (d6) acetone, introducing an isopropyl moiety to the N-terminus and lysine side chains for mass spectrometry-based quantification. acs.org

Peptide Synthesis: For incorporation into peptides via solid-phase peptide synthesis (SPPS), protected derivatives are required. Nα-Boc-Nε-isopropyl-L-lysine is a key building block that allows for the site-specific introduction of the isopropyl group into a peptide sequence. chemimpex.com The Boc (tert-butyloxycarbonyl) group protects the α-amino group during peptide chain elongation. chemimpex.com Further complex derivatives, such as Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine, offer orthogonal protection schemes for more intricate synthetic strategies. chemimpex.com

| Application | Synthetic Approach | Key Reagents | Starting Material | Reference |

|---|---|---|---|---|

| Protein Crystallization | Reductive Alkylation | Acetone, Dimethylamine Borane Complex | Intact Protein | hamptonresearch.com |

| Quantitative Proteomics (RABA) | Reductive Alkylation with Isotopic Labeling | [²H₆]acetone or unlabeled acetone, Reducing Agent | Peptide Mixture | acs.org |

| Peptide Mapping | Reductive Alkylation | [²H₆]acetone, Sodium Borohydride | Lysine-containing Peptides | tandfonline.com |

| Solid-Phase Peptide Synthesis | Use of Pre-formed Building Block | N/A (Coupling Agents used in SPPS) | Nα-Boc-Nε-isopropyl-L-lysine | chemimpex.com |

Applications of H Lys Isopropyl Oh in Peptide Chemistry and Biomolecular Engineering

Role of H-Lys(isopropyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The incorporation of modified amino acids like this compound into this process allows for the creation of peptides with unique properties.

Integration into Peptide Chains via Standard Coupling Procedures

This compound, typically in its protected form such as Fmoc-Lys(isopropyl, Boc)-OH or Boc-Lys(isopropyl, Z)-OH, can be seamlessly integrated into growing peptide chains using standard SPPS protocols. chemimpex.comchemimpex.com The synthesis involves the stepwise addition of amino acids to a solid support, with the N-terminus of the growing peptide chain being temporarily protected, commonly by a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. peptide.comrsc.org The side chains of reactive amino acids are also protected to prevent unwanted side reactions. peptide.com For this compound, the isopropyl group on the ε-amino group provides a permanent modification, while other protecting groups on the α-amino and ε-amino nitrogen (if present) are chosen for their specific cleavage conditions. chemimpex.comchemimpex.com These protected derivatives are compatible with automated peptide synthesizers, which streamlines the production process for both academic and industrial research. chemimpex.com

Impact of Nε-Isopropyl Group on Peptide Elongation and Side Reactions

A key advantage of the Nε-isopropyl modification is the prevention of unwanted side reactions at the lysine (B10760008) side chain. In standard SPPS, the ε-amino group of lysine is typically protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid, which would lead to branched peptides. peptide.com The permanent isopropyl group on this compound serves this purpose inherently, eliminating the need for a temporary side-chain protecting group that would later need to be removed. This simplifies the synthesis and purification process.

Design and Synthesis of Modified Peptides Incorporating Isopropylated Lysine

The unique properties conferred by the isopropylated lysine residue make it a valuable component in the design and synthesis of modified peptides with tailored functions.

Creation of Peptidomimetics with Enhanced Conformational Control

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability and bioavailability. The incorporation of Nε-isopropyl-lysine can introduce conformational constraints into a peptide backbone. This can help to lock the peptide into a specific three-dimensional shape that is optimal for binding to a biological target. For instance, research has shown that the inclusion of an (ethyl)isopropyl-lysine residue in a peptidomimetic ligand was well-tolerated and moderately beneficial for binding to the Tudor domains of PHF1 and PHF19. nih.gov

Engineering of Peptides with Specific Biological Activities (e.g., enzyme inhibition)

The modification of lysine residues can significantly impact the biological activity of a peptide. The Nε-isopropyl group can alter the peptide's interaction with its target, potentially enhancing its potency or specificity. For example, in the context of enzyme inhibition, the hydrophobic nature of the isopropyl group can promote favorable interactions within the active site of an enzyme. Research on peptidomimetic ligands has demonstrated that an ethyl-isopropyl lysine mimetic can bind within the aromatic cage of the MPP8 chromodomain, with the isopropyl moiety pointing into the cage, contributing to increased affinity. nih.gov This highlights the potential of using isopropylated lysine to engineer peptides with specific inhibitory activities.

Development of Bioconjugates and Chemically Modified Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. wikipedia.org this compound and its derivatives play a role in this field by providing a site for specific chemical modifications.

The amino group of lysine is a common target for bioconjugation due to its nucleophilicity and frequent presence on the surface of proteins. nih.gov While the Nε-isopropyl group itself is not typically the reactive handle for conjugation, the incorporation of a lysine derivative that also contains a selectively removable protecting group on the side chain allows for site-specific modification. sigmaaldrich.com For instance, a lysine derivative could be synthesized with both an isopropyl group and an orthogonal protecting group. After incorporation into a peptide, this protecting group could be selectively removed to unmask a reactive site for conjugation with other molecules like drugs, imaging agents, or polymers, without affecting the rest of the peptide. chemimpex.comchemimpex.com This strategy is crucial for developing targeted therapies and diagnostic tools. chemimpex.comchemimpex.com

Synthesis of Lysine-Isopropyl Conjugates for Research Tools

In the field of chemical biology, this compound is primarily used in its protected forms as a building block for solid-phase peptide synthesis (SPPS). chemimpex.com To facilitate controlled and sequential addition to a growing peptide chain, the α-amino group is temporarily protected, most commonly with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.compeptide.com

The resulting derivatives, such as Boc-L-Lys(iPr)-OH and Fmoc-L-Lys(iPr)-OH, are crucial research tools. chemimpex.comchemimpex.com The isopropyl group on the side-chain amine remains in place, providing a stable modification that prevents this site from participating in unwanted side reactions during synthesis. peptide.com This strategy allows chemists to selectively incorporate the isopropylated lysine at specific positions within a peptide sequence. chemimpex.com

These conjugates serve multiple purposes:

Modulating Peptide Properties: The introduction of the Nε-isopropyl group can alter the physicochemical properties of a peptide, such as its hydrophobicity and steric bulk. This can influence peptide folding, stability, and interaction with biological targets. mdpi.com

Probing Molecular Interactions: Peptides containing this compound can be used as probes to study protein-protein or peptide-receptor interactions. The isopropyl group can serve as a unique structural element to investigate the binding requirements of a specific biological system.

Creating Stable Analogs: Reductive alkylation of lysine residues with acetone (B3395972) is a method to produce ε-N-isopropyllysine within peptides. tandfonline.com This modification has been shown to be stable and can be used to create peptide analogs with altered biological activity or resistance to enzymatic degradation, as isopropyllysine is not an effective substrate for the enzyme trypsin. tandfonline.com

The synthesis of these research tools relies on established methods of amino acid protection chemistry. The choice of the α-amino protecting group (Boc or Fmoc) dictates the strategy used for peptide synthesis. peptide.com For example, Fmoc-protected derivatives are suitable for the widely used Fmoc/tBu orthogonal synthesis strategy, where the Fmoc group is removed under mild basic conditions at each step of the synthesis. unifi.it

Table 1: Properties of Protected this compound Derivatives

| Compound Name | Synonym | Molecular Formula | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| Nα-Boc-Nε-isopropyl-L-lysine | Boc-L-Lys(iPr)-OH | C14H28N2O4 | 288.38 | Building block in Boc-based peptide synthesis and drug development. chemimpex.com |

| Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine | Fmoc-L-Lys(isopropyl,Boc)-OH | C29H38N2O6 | 510.6 | Building block in Fmoc-based synthesis of complex peptides. chemimpex.com |

Application in the Construction of Branched Peptides and Dendrimers

Lysine is a fundamental building block for the construction of branched peptides and dendrimers due to its two distinct amino groups: the α-amino group at the peptide backbone and the ε-amino group on its side chain. peptide.comadvancedchemtech.com This unique structure provides a natural branching point, allowing for the synthesis of complex, three-dimensional macromolecules from a single point of origin. nih.gov

Dendrimers are highly branched, monodisperse macromolecules with a central core, interior repeating units, and exterior terminal groups. mdpi.com Peptide dendrimers, specifically those built from lysine, offer advantages such as biocompatibility, water solubility, and resistance to proteolysis. mdpi.comnih.gov

The synthesis of lysine-based dendrimers is a stepwise process. A common strategy involves using an orthogonally protected lysine derivative, such as Fmoc-Lys(Boc)-OH. peptide.com In this approach:

The lysine derivative is coupled to a core molecule or a growing peptide chain via its free carboxyl group.

The Fmoc group on the α-amino position is selectively removed.

Two more amino acids (or peptide chains) can be coupled to this newly freed amine, creating the first level of branching.

Alternatively, by using a di-Fmoc-protected lysine, such as Fmoc-Lys(Fmoc)-OH, two peptide chains can be synthesized simultaneously from both the α- and ε-amino groups, creating a dimeric branched structure. nih.gov

This process can be repeated for multiple "generations" to create larger and more complex dendrimers. researchgate.net While this compound itself is not the direct branching unit (as its side chain is already occupied), its protected precursors are integral to these synthetic strategies. The modification of terminal lysine residues or the inclusion of modified lysines within the dendritic structure can impart specific properties to the final macromolecule. For instance, modifying the surface groups of a dendrimer can influence its drug-loading capacity and interactions with biological systems. tandfonline.com The incorporation of hydrophobic moieties, such as isopropyl groups, can induce more compact, folded structures in the final dendrimer. mdpi.com These lysine-based dendritic structures are explored for various biomedical applications, including their use as drug and gene delivery vehicles. mdpi.comnih.gov

Advanced Analytical Characterization of H Lys Isopropyl Oh and Its Bioconjugates

Isotope-Labeling Strategies in Conjunction with H-Lys(isopropyl)-OH Research

Application of Stable Isotope Labeling (e.g., 13C, 15N, Deuterium) in Proteomics and Structural Biology

Stable isotope labeling has become an indispensable tool in mass spectrometry (MS)-based quantitative proteomics and structural biology. ucsd.educhempep.com These methods involve the incorporation of heavy, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D) into proteins or peptides. harvard.edu This labeling creates a mass difference between otherwise chemically identical molecules, allowing for their simultaneous analysis and relative or absolute quantification. ckisotopes.com

While metabolic labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are common for standard amino acids, they rely on the cellular machinery to incorporate the labeled amino acids during protein synthesis. isotope.comliverpool.ac.uknih.gov For a modified, non-proteinogenic amino acid such as this compound, which contains an isopropyl group on its side-chain (epsilon) amino group, chemical synthesis and in vitro labeling are the applicable strategies.

A synthetically prepared, isotopically labeled version of this compound can be incorporated into a peptide sequence. This labeled peptide can then serve as an ideal internal standard for the precise quantification of its unlabeled counterpart in complex biological samples, a technique analogous to the AQUA (Absolute QUAntification of proteins) strategy. harvard.educreative-proteomics.com For example, a bioconjugate containing an this compound residue could be quantified by spiking the sample with a known amount of the same bioconjugate synthesized with a heavy isotope-labeled this compound.

The mass difference introduced by the stable isotopes allows the labeled (heavy) and unlabeled (light) peptides to be distinguished in a mass spectrometer. ucsd.edu The ratio of their signal intensities directly corresponds to their relative abundance, enabling precise quantification and minimizing experimental variability. isotope.com

Different labeling patterns can be achieved through chemical synthesis, providing flexibility for various experimental designs. The choice of isotopes can be tailored to avoid mass overlap with other modifications and to achieve desired mass shifts for optimal resolution in the mass spectrometer.

Table 1: Examples of Isotopic Labeling Patterns for this compound and Resulting Mass Shifts

| Labeling Pattern | Isotope(s) | Number of Labels | Mass Increase (Da) | Application Notes |

| Carbon-13 Backbone Labeling | ¹³C | 6 (on backbone carbons) | +6.0201 | Standard for quantifying peptides; avoids issues with metabolic conversion. |

| Nitrogen-15 Backbone Labeling | ¹⁵N | 2 (on α and ε-amino N) | +1.9940 | Complements ¹³C labeling; often used in combination for higher mass shifts. |

| Combined ¹³C and ¹⁵N Labeling | ¹³C, ¹⁵N | 6 ¹³C, 2 ¹⁵N | +8.0141 | Provides a significant mass shift, useful for complex spectra. liverpool.ac.uk |

| Deuterium Labeling | ²H (D) | Variable (e.g., on isopropyl group) | Variable | Can be used for quantification, but may have slight chromatographic shifts. |

This table presents theoretical mass increases based on the substitution of the most abundant light isotope with the specified heavy isotope.

Investigating Conformational Features and Ionization States via Isotope Effects

Isotope effects, particularly those induced by deuterium (²H), provide a powerful probe for investigating the local environment, conformational dynamics, and ionization states of amino acid side chains within bioconjugates using Nuclear Magnetic Resonance (NMR) spectroscopy. copernicus.orgnih.gov The substitution of a proton (¹H) with a deuteron (B1233211) (²H) can induce small but measurable changes in the chemical shifts of nearby nuclei, such as ¹³C and ¹⁵N. copernicus.org The magnitude of these deuterium-induced isotope shifts is highly sensitive to the local structure and electronic environment.

For a lysine (B10760008) residue, the side-chain ζ-amino group (ζ-NH₃⁺) typically has a pKa around 10.5 and is protonated at physiological pH. nih.gov In this compound, one of the protons on this amino group is replaced by an isopropyl moiety, converting the primary amine to a secondary amine. This modification alters its basicity, steric profile, and hydrogen bonding capacity. Investigating its precise ionization state (protonated ζ-NH₂⁺-isopropyl vs. deprotonated ζ-NH-isopropyl) is crucial for understanding its role in a bioconjugate's structure and function.

Deuterium-induced isotope shifts on the ε-carbon (¹³Cε) and ζ-nitrogen (¹⁵Nζ) are particularly informative for determining the ionization state of the amino group. copernicus.org The magnitude of the shift upon deuteration of the amino group differs between the protonated and deprotonated states.

Research Findings from Lysine Studies: Studies on proteins containing selectively labeled lysine residues have demonstrated that the deuterium-induced isotope shift on the ¹³Cε signal is different for a protonated amino group (e.g., -0.32 ppm for NζD₃⁺ vs NζH₃⁺) compared to a deprotonated one (e.g., -0.21 ppm for NζD₂ vs NζH₂). copernicus.org These distinct shifts, though small, can be accurately measured in high-field NMR experiments and serve as a reliable indicator of the protonation state. copernicus.orgnih.gov Furthermore, the ¹⁵Nζ chemical shift itself is a strong indicator, appearing at a much more upfield position in the deprotonated state compared to the protonated state. copernicus.org

This methodology can be directly applied to bioconjugates containing this compound. By synthesizing the bioconjugate with deuterium labels at specific positions (e.g., on the remaining ζ-NH proton or on the isopropyl group), one can obtain detailed insights into its local environment.

Table 2: Investigating the Lys(isopropyl) Side Chain Using Isotope Effects

| Analytical Goal | Method | Isotopic Label Required | Expected Observation |

| Determine Ionization State | ¹³C and ¹⁵N NMR | Deuteration of the ζ-amino proton | The magnitude of the deuterium-induced isotope shift on ¹³Cε and ¹⁵Nζ signals differs for the protonated versus the deprotonated form. copernicus.org |

| Probe Local Environment | ¹H and ¹³C NMR | Stereospecific deuteration of the isopropyl group's methyl protons | Changes in chemical shifts and observed Nuclear Overhauser Effects (NOEs) reveal proximity to other parts of the molecule. |

| Assess Side-Chain Dynamics | Deuterium NMR | Deuteration of the side-chain carbons | Quadrupolar splitting patterns provide information on the motional freedom and conformational restriction of the side chain. |

The application of these isotope effect studies allows for a detailed characterization of the this compound residue within a bioconjugate, revealing subtle but functionally important features of its conformation and chemical state that are often inaccessible by other methods. nih.gov

Biochemical and Mechanistic Studies Involving H Lys Isopropyl Oh in Model Systems

Investigation of the Occurrence and Metabolism of Isopropylated Lysine (B10760008)

The presence and metabolic fate of modified amino acids in biological systems are fundamental questions in biochemistry. The investigation into Nε-isopropyl-L-lysine provides a case study into how the alkylation of an amino acid side chain can influence its detection and metabolic processing.

The detection of modified amino acids such as Nε-isopropyl-L-lysine in biological fluids is a critical first step in understanding their in vivo relevance. Early studies have reported the presence of H-Lys(isopropyl)-OH in the plasma and urine of rats that were fed a diet containing isopropylated casein. This finding suggests that the compound can be absorbed from the gastrointestinal tract and subsequently circulates in the bloodstream before being excreted.

The analytical methods employed for the detection and quantification of such compounds are crucial for obtaining reliable data. While the specific techniques used in the initial discovery of Nε-isopropyl-L-lysine in rat biological fluids are not extensively detailed in readily available literature, modern analytical chemistry offers a range of powerful tools for this purpose. These methods are generally applicable to the analysis of amino acids and their derivatives.

Table 1: Potential Analytical Techniques for the Detection of this compound in Biological Fluids

| Analytical Technique | Principle | Sample Preparation | Detection Method |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with the compound partitioning between a stationary phase and a mobile phase. | Deproteinization of plasma/urine, followed by derivatization to enhance detection. | UV-Visible, Fluorescence, or Mass Spectrometry (MS) detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | Derivatization to increase volatility (e.g., esterification, acylation). | Mass spectrometry provides high sensitivity and structural information. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC for separation followed by two stages of mass analysis for high selectivity and sensitivity. | Minimal sample preparation, often just dilution and filtration. | Highly specific detection based on parent and fragment ion masses. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Requires relatively high concentrations of the analyte; extensive sample cleanup may be needed. | Provides unambiguous structural identification. |

These techniques, particularly LC-MS/MS, are the current standard for metabolomic studies and would be well-suited for the sensitive and specific detection of Nε-isopropyl-L-lysine in complex biological matrices like plasma and urine.

The metabolic fate of L-lysine is well-characterized and primarily proceeds through two main pathways in mammals: the saccharopine pathway and the pipecolate pathway. The saccharopine pathway is the major route for lysine catabolism in most tissues, leading to the formation of acetyl-CoA. The pipecolate pathway is more prominent in the brain.

The introduction of an isopropyl group at the ε-amino position of lysine is expected to significantly alter its metabolism. The Nε-isopropyl group would likely block the enzymes that initiate the canonical lysine degradation pathways, as these enzymes typically require a free ε-amino group.

Saccharopine Pathway: The first step of this pathway involves the condensation of lysine with α-ketoglutarate, a reaction catalyzed by lysine-α-ketoglutarate reductase. The bulky and chemically stable isopropyl group on the ε-nitrogen would sterically hinder the binding of the substrate to the enzyme's active site, thereby inhibiting this initial step.

Pipecolate Pathway: This pathway also involves modifications at the ε-amino group in later steps, which would be similarly impeded by the isopropyl substituent.

Given the likely resistance of the Nε-isopropyl bond to enzymatic cleavage, it is plausible that this compound is largely metabolically inert. This would explain its detection in an unmodified form in the urine of rats. The primary metabolic transformations it might undergo could be limited to:

Minor modifications to the α-amino or carboxyl groups, although these are less likely if the compound is not incorporated into proteins.

Conjugation reactions , such as glucuronidation or sulfation, which are common mechanisms for increasing the water solubility of xenobiotics to facilitate their excretion.

Further research, likely involving isotopic labeling studies with ¹³C- or ¹⁵N-labeled this compound, would be necessary to definitively trace its metabolic fate in vivo.

Role of Alkylated Lysine in Protein Structure and Function

The post-translational modification of lysine residues, including alkylation, plays a critical role in regulating protein structure and function. While direct studies on proteins containing Nε-isopropyl-lysine are scarce, the principles derived from other N-alkylated lysine analogs can be extrapolated.

The incorporation of an Nε-isopropyl group into a peptide or protein can induce significant local and global conformational changes. The primary effects would stem from:

Steric Hindrance: The isopropyl group is bulkier than the hydrogen atom it replaces on the ε-amino group. This increased steric bulk can restrict the conformational freedom of the lysine side chain and adjacent residues, potentially altering the local secondary structure.

Loss of Hydrogen Bonding Capability: The ε-amino group of lysine is a hydrogen bond donor. Isopropylation converts this primary amine into a secondary amine, reducing its hydrogen bonding capacity. This can disrupt interactions that are crucial for maintaining the native conformation of a protein.

Changes in Hydrophobicity: The addition of an isopropyl group increases the hydrophobicity of the lysine side chain. In an aqueous environment, this could drive the modified residue to be buried within the protein core, potentially leading to misfolding or aggregation. Conversely, in a nonpolar environment, it might enhance interactions with lipid membranes.

Table 2: Predicted Conformational Effects of Nε-Isopropyl Modification on Peptides

| Structural Level | Potential Impact of Nε-Isopropylation |

| Local Conformation | Restricted side-chain dihedral angles; potential disruption of α-helices and β-sheets due to steric clashes and altered hydrogen bonding. |

| Global Conformation | Changes in overall protein fold to accommodate the bulky, hydrophobic group; potential for increased aggregation propensity. |

| Protein Dynamics | Altered flexibility of the polypeptide chain in the vicinity of the modification. |

Computational modeling and biophysical techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy on synthetic peptides containing Nε-isopropyl-lysine would be invaluable in experimentally validating these predicted conformational changes.

Lysine residues are frequently involved in the binding of ligands, including substrates, cofactors, and other proteins. The positive charge of the ε-amino group at physiological pH often plays a key role in electrostatic interactions. The Nε-isopropylation of a lysine residue within a binding site would likely have a profound impact on protein-ligand interactions.

Disruption of Electrostatic Interactions: While the secondary amine of Nε-isopropyl-lysine can still be protonated, the pKa may be altered, and the steric bulk of the isopropyl group could prevent the charge from being optimally positioned to interact with a negatively charged ligand.

Introduction of Steric Hindrance: The isopropyl group could physically block the binding of a ligand to its recognition site.

Creation of New van der Waals Contacts: The hydrophobic isopropyl group could establish new, favorable interactions with nonpolar regions of a ligand, potentially increasing binding affinity in some cases.

The net effect of Nε-isopropylation on ligand binding would be highly context-dependent, relying on the specific geometry and chemical nature of both the binding site and the ligand.

Enzymatic Interactions and Inhibitory Activities

Modified amino acids can act as substrates, inhibitors, or modulators of enzymes. The chemical alteration of the lysine side chain in this compound suggests several possibilities for its interaction with enzymes.

Given that the Nε-isopropyl group is a stable modification, it is unlikely that this compound would serve as a substrate for enzymes that typically process lysine. Instead, it is more plausible that it could act as an inhibitor.

Competitive Inhibition: If this compound resembles the natural substrate of a lysine-utilizing enzyme, it could bind to the active site without undergoing a reaction, thereby preventing the binding of the true substrate. Enzymes involved in lysine transport or the initial steps of its catabolism would be potential targets.

Irreversible Inhibition: While less likely for a simple alkyl group, if the isopropyl group were to be positioned in a way that it could react with a catalytic residue in the active site, it could lead to irreversible inhibition.

To date, there is a lack of published research specifically investigating the inhibitory activities of this compound on any particular enzyme. Screening this compound against a panel of lysine-dependent enzymes would be a logical step to explore its potential as an enzyme inhibitor. Such studies would provide valuable information on its bioactivity and potential for therapeutic development.

Studies on this compound as a Substrate or Inhibitor for Specific Enzymes (e.g., elastase)

The study of this compound, or N-ε-isopropyl-L-lysine, within enzymatic systems is an emerging area. While comprehensive studies detailing its interaction with a wide range of enzymes are limited in publicly accessible literature, the compound's structure as an alkylated amino acid suggests it could serve as a potential substrate or inhibitor for enzymes that process lysine and its derivatives. The enzymes responsible for post-translational modifications (PTMs) of lysine, known as "writers" (e.g., methyltransferases, acetyltransferases) and "erasers" (e.g., demethylases, deacetylases), are primary candidates for such interactions.

Alkylation of the ε-amino group of lysine, as seen in this compound, preserves the positive charge at physiological pH, a feature it shares with methylated lysines but distinguishes it from acylated lysines, where the charge is neutralized. However, the isopropyl group introduces significantly more steric bulk than a methyl group. This unique combination of retained charge and increased size suggests that this compound could act as a competitive inhibitor for certain lysine-modifying enzymes. For instance, it might bind to the active site of a lysine methyltransferase but fail to be processed due to its bulk, thereby blocking the enzyme's activity on its native substrates. The synthesis of various N-alkylated lysine derivatives has been proposed as a promising strategy for developing inhibitors of epigenetic proteins and enzymes. researchgate.net

Conversely, some enzymes exhibit flexibility in their active sites and may accept substrates that are structurally different from their native ones. Certain methyltransferases have been shown to transfer bulky functional groups using modified analogues of their S-adenosyl-L-methionine (SAM) cofactor. umanitoba.ca This suggests the possibility that specific "writer" enzymes could potentially recognize and process this compound, establishing it as a novel PTM. However, dedicated research is required to identify such enzymes and confirm whether this compound can be incorporated into peptides or proteins as a substrate in biological systems.

Kinetic and Mechanistic Analyses of Enzyme-Mediated Transformations

Detailed kinetic and mechanistic analyses for enzymes acting on this compound are not yet available. However, the methodologies for such studies are well-established from research on other lysine-modifying enzymes, such as protein lysine methyltransferases (PKMTs). A typical kinetic analysis of a hypothetical "lysine isopropyltransferase" would involve determining key kinetic parameters to understand its efficiency and mechanism.

The analysis would measure the initial reaction rates at varying concentrations of the substrates: this compound (or a lysine-containing peptide) and the appropriate co-substrate (analogous to SAM for methyltransferases). From this data, the Michaelis constant (Kₘ) for each substrate and the maximum reaction velocity (Vₘₐₓ) would be calculated.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k꜀ₐₜ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated from Vₘₐₓ.

Should this compound be investigated as an inhibitor, the inhibition constant (Kᵢ) would be determined to quantify its potency. These kinetic parameters are crucial for understanding the enzyme's biological function and for designing specific modulators. umanitoba.caacs.org

The following table provides a conceptual illustration of the type of data that would be generated from a kinetic analysis of a hypothetical enzyme acting on a lysine-containing peptide substrate.

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Hypothetical Lysine Isopropyltransferase | H3 Peptide (unmodified) | Value TBD | Value TBD | Value TBD |

| SET7/9 (a known methyltransferase) | Histone H3 Peptide | 1.21 ± 0.53 | ~0.0027 | ~2230 |

| SET8 (a known methyltransferase) | H4K20 Peptide | ~8.0 | ~0.015 | ~1875 |

Broader Implications for Post-Translational Modifications and Epigenetics

Comparison with Known Lysine Acylations and Alkylations

The ε-amino group of lysine is a hub for a diverse array of post-translational modifications, broadly categorized into acylations and alkylations. This compound falls into the alkylation category. The functional consequences of modifying a lysine residue are dictated by the specific physicochemical changes imparted by the attached group, primarily alterations in steric bulk and electrostatic charge. nih.govnih.gov

Lysine Acylation: The most studied example is acetylation. This modification involves the addition of an acetyl group, which neutralizes the positive charge of the lysine side chain. scispace.com This charge neutralization has profound effects, most notably weakening the electrostatic interactions between histone proteins and the negatively charged DNA backbone, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with active gene transcription. researchgate.net Other acylations (e.g., propionylation, butyrylation, succinylation) also neutralize the charge but add varying degrees of bulk and unique structural features.

Lysine Alkylation: The most common alkylation is methylation. Unlike acetylation, methylation does not alter the positive charge of the lysine residue. nih.gov Instead, it adds minimal steric bulk and can occur in three states: mono-, di-, and tri-methylation. These distinct states are "read" by different effector proteins to enact specific downstream functions, contributing to both gene activation and repression depending on the context. nih.govoup.com

N-ε-isopropyl-lysine represents a distinct type of alkylation. Like methylation, it preserves the positive charge. However, the isopropyl group is significantly larger and bulkier than a methyl group. This unique combination suggests that its functional impact would be different from both acetylation and methylation. It would not relax chromatin by charge neutralization, but its steric hindrance could directly block the binding of certain proteins or create novel recognition sites for a different set of "reader" proteins.

| Property | Unmodified Lysine | Methyl-lysine | Acetyl-lysine | Isopropyl-lysine |

|---|---|---|---|---|

| Modification Type | - | Alkylation | Acylation | Alkylation |

| Change in Mass (Δ Da) | 0 | +14.0 (mono) | +42.0 | +42.1 |

| Effect on Charge | Positive (+) | Positive (+) | Neutral (0) | Positive (+) |

| Relative Steric Bulk | Base | Small | Moderate | Significant |

| Primary Functional Impact | Electrostatic Interactions | Creates specific reader binding sites | Charge neutralization, chromatin relaxation | Steric hindrance, potential for novel reader binding sites |

Role in Regulation of Gene Expression and Signal Transduction Pathways (conceptual relevance via related modified lysines)

The regulation of gene expression and signaling pathways is intricately controlled by a "code" of post-translational modifications on histone and non-histone proteins. ntu.edu.sg Different PTMs on lysine act as signals that are interpreted by other proteins ("readers"), which then initiate downstream events like chromatin remodeling, recruitment of transcription factors, or changes in protein stability and localization. nih.govnih.gov

Given the absence of direct studies on this compound, its potential role must be conceptualized through the lens of this PTM code. The addition of an isopropyl group to a lysine residue would introduce a unique signal, distinct from both methylation and acetylation.

In Gene Expression: On histone tails, a bulky and positively charged isopropyl-lysine could have several effects. It would not promote the general chromatin decondensation seen with acetylation. Instead, its steric bulk might directly prevent the binding of reader proteins that recognize unmodified or methylated lysine, effectively acting as a repressive mark. For example, it could block the access of a demethylase or a reader protein containing a chromodomain. Conversely, the unique hydrophobic and bulky nature of the isopropyl group could create a novel binding pocket for a yet-unidentified class of reader proteins, potentially recruiting specific transcriptional regulators to chromatin.

In Signal Transduction: Many non-histone proteins involved in signaling pathways are regulated by lysine modifications. nih.gov For example, methylation of the tumor suppressor p53 affects its stability and interactions. oup.com If a key lysine residue in a signaling protein were to be isoproplyated, it could fundamentally alter protein-protein interactions. The bulky group could act as a steric block, disrupting the formation of a protein complex necessary for signal propagation. Alternatively, it could stabilize a specific protein conformation or mediate a novel interaction, thereby modulating the pathway's output in a way that is distinct from the effects of acetylation or methylation at the same site. This highlights the potential for N-ε-isopropyl-lysine to add a new layer of complexity to the signaling networks that govern cellular processes.

Computational and Theoretical Investigations of H Lys Isopropyl Oh and Its Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the conformational behavior of peptides and proteins. These methods allow for the exploration of the dynamic nature of molecules over time, revealing how the incorporation of a non-standard residue like H-Lys(isopropyl)-OH can alter structure and flexibility.

The introduction of an isopropyl group to the epsilon-amino group of lysine (B10760008) has significant steric and electronic consequences for a peptide chain. The isopropyl group is bulkier and more hydrophobic than the original primary amine. Molecular dynamics simulations can predict how this modification impacts the local and global conformation of a peptide.

Simulations show that modifications to the lysine side chain can alter the conformational landscape of a peptide or protein. acs.org For instance, the acetylation of lysine, which neutralizes its positive charge, can lead to distinct transient conformational changes in histone tails. acs.org Similarly, the bulky, hydrophobic isopropyl group on this compound would likely restrict the rotational freedom (dihedral angles) of the lysine side chain compared to its unmodified counterpart. This can, in turn, influence the secondary structure of the peptide. For example, in studies of poly(Nε-carbobenzoxy-L-lysine), the modified side chains play a crucial role in stabilizing helical structures in certain solvents. acs.org

MD simulations can quantify this effect by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the peptide backbone and side chains. It would be expected that peptide regions incorporating this compound might show altered flexibility, potentially stabilizing specific folds or, conversely, disrupting existing secondary structures depending on the surrounding sequence. The conformational ensemble of an enzyme or peptide can be shifted by such mutations, enriching catalytically competent or binding-competent sub-states. biorxiv.org

Table 1: Predicted Impact of this compound on Peptide Structural Parameters

| Parameter | Expected Effect of this compound Incorporation | Rationale |

| Side Chain Torsional Angles | Reduced rotational freedom | Steric hindrance from the bulky isopropyl group restricts movement around the Cδ-Cε and Cε-Nε bonds. |

| Backbone Flexibility (RMSF) | Localized decrease or increase | The modified residue may act as a local anchor, reducing backbone fluctuation. Alternatively, it could disrupt local hydrogen bonding, increasing flexibility. |

| Secondary Structure Propensity | Altered (context-dependent) | Can disrupt α-helices or β-sheets by preventing necessary hydrogen bonding or packing, or stabilize structures through hydrophobic interactions. |

| Radius of Gyration (Rg) | Potential increase or decrease | The peptide may adopt a more compact structure to bury the hydrophobic isopropyl group or a more extended one if the group disrupts folding. |

The Nε-isopropyl group changes the nature of the lysine side chain from a charged, hydrophilic group to a more neutral, amphipathic one. MD simulations using explicit solvent models are critical for understanding how this affects interactions with water and other molecules. elifesciences.org These simulations can reveal the formation of stable hydration shells or the exclusion of water around the isopropyl moiety.

Mixed-solvent MD simulations, which use a combination of water and organic probes (such as isopropyl alcohol), can be employed to map the interaction landscape of a protein surface. nih.gov These studies help identify "hotspots" where the isopropyl group of this compound might favorably interact. nih.gov The simulations can characterize the precise chemical environment, including the prevalence of protein-water hydrogen bonds versus hydrophobic contacts. elifesciences.orgbiorxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic behavior. rsc.org

DFT calculations can be used to determine the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For a molecule like this compound, the electron density would be significantly different from standard lysine. The isopropyl group, being an electron-donating group, would slightly increase the electron density on the epsilon-nitrogen. This, in turn, affects the molecule's nucleophilicity and its ability to act as a hydrogen bond donor. Computational methods can quantify parameters like chemical potential, hardness, and electrophilicity, which are valuable for predicting how the molecule will behave in chemical reactions. researchgate.net

Table 2: Representative Theoretical Reactivity Parameters for a Modified Amino Acid

| Parameter | Description | Typical Calculated Value (Illustrative) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity | 5.7 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2; resistance to charge transfer | 2.85 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2; charge-accepting capacity | 3.65 eV |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules. researchgate.net The exact values would require specific calculations for this compound.

Quantum chemistry is highly effective at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), allows for the accurate calculation of NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net

By optimizing the geometry of this compound in silico, researchers can calculate its theoretical NMR spectrum. mdpi.com Comparing these calculated shifts to experimental data provides a powerful method for structure verification. Discrepancies between calculated and experimental values can indicate the presence of specific conformations or intermolecular interactions (like hydrogen bonding) in solution that are not fully captured by the gas-phase calculation. These calculations are also crucial for assigning ambiguous peaks in complex experimental spectra of peptides containing the modified residue. naist.jpnih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (GIAO/DFT) (ppm) | Difference (ppm) |

| Cα | 54.3 | 54.8 | -0.5 |

| Cβ | 34.3 | 34.1 | +0.2 |

| Cγ | 23.0 | 23.5 | -0.5 |

| Cδ | 29.0 | 28.8 | +0.2 |

| Cε | 39.5 | 39.9 | -0.4 |

| Isopropyl CH | 48.5 | 48.2 | +0.3 |

| Isopropyl CH₃ | 22.1 | 22.4 | -0.3 |

Note: Data is hypothetical, illustrating the typical level of agreement between experimental and GIAO-calculated shifts for organic molecules. mdpi.com

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, such as a protein or enzyme. academie-sciences.frresearchgate.net If this compound were part of a peptide inhibitor or a small molecule ligand, docking studies would be essential to understand its interactions with the target's binding pocket.

The docking process involves placing the ligand in various orientations and conformations within the active site and scoring them based on a function that estimates the binding free energy. nih.gov The isopropyl group on the lysine side chain would play a crucial role in these interactions. Unlike the charged amino group of natural lysine, which typically forms strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate, the isopropyl group would favor binding in hydrophobic pockets. mdpi.comacs.org

Docking simulations could reveal key interactions, such as:

Hydrophobic Interactions: The isopropyl group fitting into a pocket lined with nonpolar residues like valine, leucine, isoleucine, or phenylalanine. acs.org

Van der Waals Contacts: Close packing of the ligand against the protein surface.

Hydrogen Bonding: The secondary amine of the Nε-isopropyl group can still act as a hydrogen bond donor, interacting with carbonyl oxygens or other suitable acceptors in the binding site. acs.org

The results of docking studies are often presented as a binding score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting the specific intermolecular contacts that stabilize the complex. academie-sciences.fr These insights are invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors.

Prediction of Binding Sites and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule, or ligand, will interact with a biological macromolecule like a protein or enzyme. diva-portal.org This process is fundamental to understanding the molecule's potential as a therapeutic agent or as a probe for biological processes.

Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.comsymbiosisonlinepublishing.com The process involves preparing three-dimensional structures of both the ligand (this compound) and the target macromolecule. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, ranking them using a scoring function that estimates the binding affinity. scispace.com This can help identify potential protein targets for this compound and predict the specific amino acid residues involved in the interaction. For example, docking studies are commonly used to screen virtual libraries of compounds against targets like kinases or proteases to identify potential inhibitors. hzdr.denih.gov

The Nε-isopropyl group of this compound, compared to the primary amine of natural lysine, introduces increased steric bulk and hydrophobicity. This modification would significantly alter its binding profile. Docking simulations can predict whether this group fits into a hydrophobic pocket within a binding site or creates unfavorable steric clashes. Interactions could involve hydrogen bonds from the alpha-amino and carboxyl groups, while the isopropyl group engages in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. iajpr.com

Following docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. scispace.commdpi.com MD simulations model the atomic movements of the system, providing insights into the flexibility of the binding site and the dynamic nature of the interactions, which are crucial for a more accurate evaluation of binding. diva-portal.org

Illustrative Docking Results

To demonstrate the type of information gained from such studies, the table below presents hypothetical docking results for this compound against a generic kinase binding site, which often accommodates lysine-like side chains.

| Parameter | Predicted Value/Interaction | Significance |

| Binding Site | ATP-binding pocket | Common target for kinase inhibitors. |

| Docking Score | -7.5 kcal/mol | Indicates a potentially favorable binding affinity. nih.gov |

| Key H-Bonds | Backbone carbonyl of Glu; Backbone amine of Cys | Anchors the ligand in the hinge region, typical for kinase inhibitors. |

| Hydrophobic Interactions | Isopropyl group with Leu, Val, Ile residues | The isopropyl moiety occupies a hydrophobic pocket, contributing to affinity. iajpr.com |

| Ionic Interaction | α-NH3+ with Asp side chain | A canonical interaction often crucial for anchoring ligands in active sites. mdpi.com |

This table is for illustrative purposes only and does not represent actual experimental data.

Other Predictive Methods

Besides docking, other computational methods can predict binding sites. Energetic methods like SITEHOUND map the protein surface to find favorable interaction energies. mdpi.com Homology-based methods, such as FINDSITE and COACH, leverage structural and sequence similarities to known protein-ligand complexes to identify putative binding sites on a target protein. mdpi.com These approaches can complement docking studies to build a more confident prediction of how this compound interacts with biological macromolecules.

Future Research Directions and Methodological Advances for H Lys Isopropyl Oh

Innovations in Green Chemistry Approaches for H-Lys(isopropyl)-OH Synthesis

The synthesis of this compound has traditionally relied on conventional chemical methods. However, with the growing emphasis on sustainable and environmentally friendly processes, future research is increasingly directed towards green chemistry approaches. A primary focus is the utilization of biocatalysis and one-pot synthesis strategies to improve efficiency and reduce waste.

One of the most promising green methods for synthesizing this compound is reductive amination . This reaction, which converts a carbonyl group and an amine into a secondary amine, is a cornerstone of green chemistry because it can be performed catalytically in a single reaction vessel under mild conditions. wikipedia.org For this compound, this would involve the reaction of L-lysine with acetone (B3395972) in the presence of a suitable reducing agent. The development of novel, highly selective catalysts, including metal-based systems and biocatalysts like imine reductases, is an active area of research aimed at making this process even more efficient and selective. wikipedia.org

Enzymatic synthesis represents another significant frontier in the green production of this compound. While specific enzymes that catalyze the direct isopropylation of lysine (B10760008) are not yet widely characterized, research into enzymes that modify lysine's side chain is paving the way. L-Amino acid oxidases, for instance, have shown high activity with N-epsilon-substituted lysine derivatives. nih.gov Future work will likely focus on discovering or engineering enzymes, such as novel aminotransferases or ligases, that can selectively introduce an isopropyl group onto the lysine side chain. Such biocatalytic methods offer the advantages of high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Synthesis Approach | Key Features & Advantages | Future Research Focus |

| Catalytic Reductive Amination | One-pot reaction, mild conditions, high selectivity, reduced waste. wikipedia.org | Development of novel metal and biocatalysts (e.g., imine reductases) for improved efficiency and chirality control. wikipedia.org |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. nih.gov | Discovery and engineering of enzymes (e.g., aminotransferases, ligases) for direct isopropylation of lysine. |

| Chemoenzymatic Methods | Combines the advantages of chemical and enzymatic synthesis for optimized processes. | Integration of enzymatic steps with green chemical reactions to create efficient and sustainable synthesis routes. |

Expanding the Scope of this compound in Novel Material Science and Bioconjugation

The isopropyl group of this compound introduces unique steric and hydrophobic properties that are of significant interest in material science and bioconjugation. Future research is expected to harness these characteristics to create novel polymers and bioconjugates with tailored functionalities.

In material science , this compound can be incorporated into polymers like poly-L-lysine (PLL) to modify their physical and chemical properties. For example, the partial modification of PLL with N-isopropylacrylamide (NIPAm) moieties results in a biodegradable polymer with tunable lower critical solution temperature (LCST) behavior, making it responsive to changes in temperature and pH. mdpi.comresearchgate.net The incorporation of this compound into such polymers could further refine these properties, leading to the development of "smart" materials for applications in drug delivery, tissue engineering, and biosensors. nih.gov Research in this area will likely focus on synthesizing and characterizing block copolymers containing this compound to create self-assembling nanostructures with specific therapeutic or diagnostic functions. nih.govnih.gov

Bioconjugation is another field where this compound is poised to make a significant impact. The modification of lysine residues in peptides and proteins is a widely used strategy for attaching labels, drugs, and other molecules. nih.gov The use of protected derivatives of N-epsilon-isopropyl-L-lysine, such as Fmoc-L-Lys(isopropyl,Boc)-OH, in solid-phase peptide synthesis allows for the creation of peptides with specific sites for conjugation. chemimpex.com This is crucial for developing targeted therapies, diagnostic tools, and peptide-based vaccines. chemimpex.com Future studies will likely explore the use of this compound in creating more stable and effective bioconjugates, potentially enhancing the therapeutic properties of peptide-based drugs. chemimpex.com

The following table details potential research applications of this compound in material science and bioconjugation.

| Application Area | Research Focus | Potential Impact |

| Smart Polymers | Incorporation of this compound into poly-L-lysine and other polymers to create materials with tunable thermo- and pH-responsiveness. mdpi.comresearchgate.netnih.gov | Development of advanced drug delivery systems, scaffolds for tissue engineering, and sensitive biosensors. nih.gov |

| Peptide Synthesis | Use of protected this compound derivatives as building blocks for the synthesis of complex peptides with specific functionalities. chemimpex.com | Creation of tailored peptides for targeted drug delivery, vaccine development, and as research tools. chemimpex.com |

| Bioconjugation | Development of novel methods to conjugate drugs, fluorophores, and other molecules to proteins and peptides via this compound. nih.gov | Improved stability and efficacy of bioconjugates for therapeutic and diagnostic applications. chemimpex.com |

| Surface Modification | Use of this compound-containing polymers to create biocompatible and functionalized surfaces for medical implants and biosensors. rsc.org | Enhanced biocompatibility and performance of medical devices. |

Development of Advanced Analytical Techniques for Trace-Level Detection and Structural Characterization

As the applications of this compound expand, the need for sensitive and accurate analytical methods for its detection and characterization becomes increasingly critical. Future research will focus on refining existing techniques and developing new ones to enable trace-level detection in complex biological matrices and to provide detailed structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of amino acids and their derivatives. researchgate.netnih.gov For the analysis of this compound, methods involving pre-column derivatization with reagents like urea (B33335) can enhance separation and detection sensitivity. mdpi.com The development of specific LC-MS/MS methods, including the optimization of chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., multiple reaction monitoring transitions), will be essential for accurately measuring this compound in biological samples such as plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of molecules like this compound. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure. uobasrah.edu.iq The characteristic signals of the isopropyl group—a doublet for the six methyl protons and a multiplet for the methine proton in ¹H NMR, and corresponding signals in ¹³C NMR—can be used for unambiguous identification. mnstate.edu Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., COSY, HSQC), will be crucial for assigning all signals and confirming the structure of this compound and its derivatives, especially when incorporated into larger peptides or polymers. copernicus.org

The table below outlines key analytical techniques and their future development for the study of this compound.

| Analytical Technique | Focus of Future Development | Expected Outcomes |

| LC-MS/MS | Optimization of sample preparation, derivatization, and instrument parameters for enhanced sensitivity and specificity. nih.govmdpi.com | Robust and validated methods for the quantification of this compound at trace levels in complex biological and environmental samples. |

| NMR Spectroscopy | Application of advanced 1D and 2D NMR techniques for detailed structural analysis. uobasrah.edu.iqcopernicus.org | Unambiguous structural confirmation of this compound and its derivatives, and characterization of their conformation in solution. |

| Capillary Electrophoresis (CE) | Development of CE-based methods for high-resolution separation and sensitive detection. | Alternative and complementary methods to LC for the analysis of this compound, particularly for chiral separations. |

Elucidating Undiscovered Biological Roles and Pathways Involving Isopropylated Lysine in Complex Systems

While post-translational modifications (PTMs) of lysine, such as acetylation and methylation, are well-studied and known to play critical roles in regulating protein function and gene expression, the biological significance of lysine isopropylation is largely unknown. nih.gov Future research in this area holds the potential to uncover novel regulatory mechanisms and metabolic pathways.

The alkylation of proteins , including the modification of lysine residues, can significantly impact their structure and function, and has been linked to various cellular processes and disease states. creative-proteomics.comaopwiki.org The introduction of an isopropyl group to a lysine residue could alter protein-protein interactions, enzyme activity, and protein stability. A key research direction will be to identify proteins that are naturally isopropylated in vivo and to understand the functional consequences of this modification. This will involve the use of advanced proteomic techniques to screen for isopropyl-lysine in various organisms and cell types.

The metabolism of this compound is another critical area for investigation. Studies on the metabolism of other modified lysines, such as N-epsilon-fructoselysine in E. coli, provide a framework for how cells might process such compounds. biorxiv.org It is important to determine whether this compound can be utilized by cells, and if so, through which metabolic pathways. Research will need to investigate whether specific enzymes can recognize and catabolize isopropyl-lysine, potentially feeding it into general amino acid metabolism. Understanding the metabolic fate of this compound is crucial for assessing its biocompatibility and potential therapeutic applications.

The table below summarizes the key research questions and potential findings regarding the biological roles of isopropylated lysine.

| Research Area | Key Questions | Potential Discoveries |